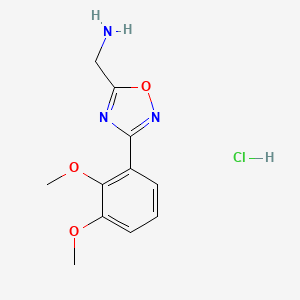
(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting 2,3-dimethoxybenzohydrazide with an appropriate nitrile under acidic conditions to form the oxadiazole ring.
Introduction of the Methanamine Group: The oxadiazole intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions include imines, nitriles, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, (3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antioxidant agent.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has been explored as a candidate for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other advanced materials.
作用机制
The mechanism of action of (3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
相似化合物的比较
Similar Compounds
(2,3-Dimethoxyphenyl)methanamine: This compound shares the 2,3-dimethoxyphenyl group but lacks the oxadiazole ring.
3,4-Dimethoxyphenethylamine: Similar in structure but with a different substitution pattern on the phenyl ring.
2,3-Dimethoxybenzylamine: Another compound with the 2,3-dimethoxyphenyl group but different functional groups.
Uniqueness
(3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is unique due to the presence of both the oxadiazole ring and the methanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3.ClH/c1-15-8-5-3-4-7(10(8)16-2)11-13-9(6-12)17-14-11;/h3-5H,6,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRWCOWZSVNWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
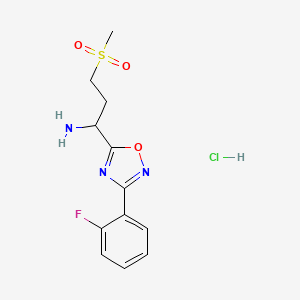
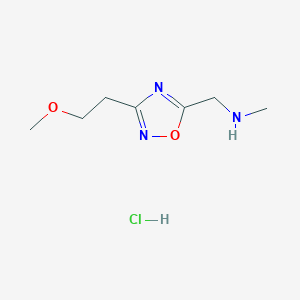
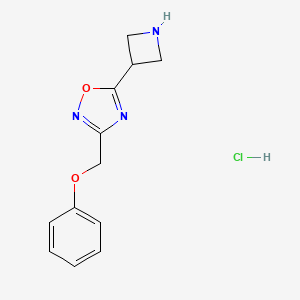
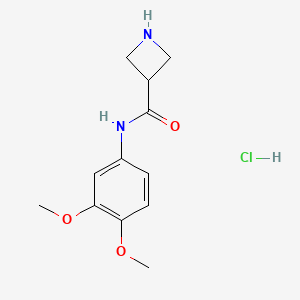
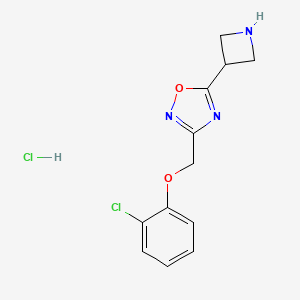
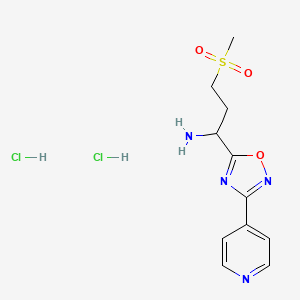
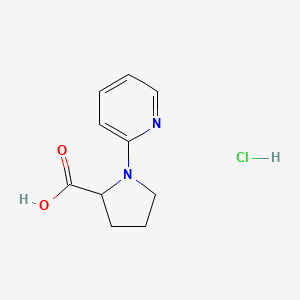
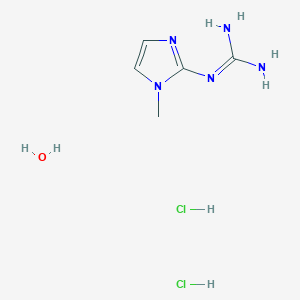
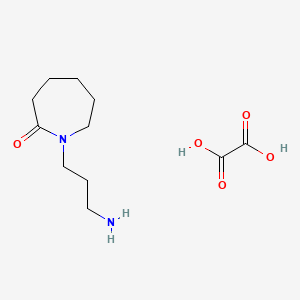
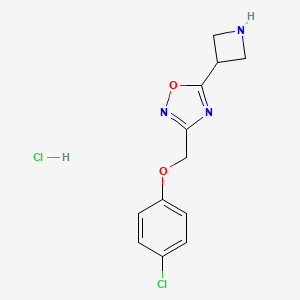
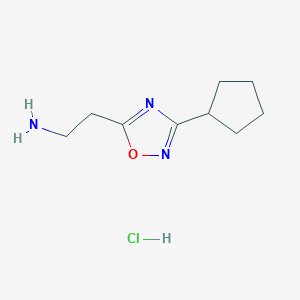
![3-(3-Hydroxyphenyl)-2-[(2-phenylacetyl)amino]propanoic acid](/img/structure/B8018179.png)

![2-[(4-Methoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole](/img/structure/B8018192.png)
